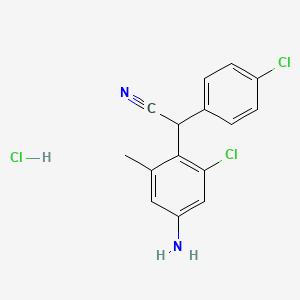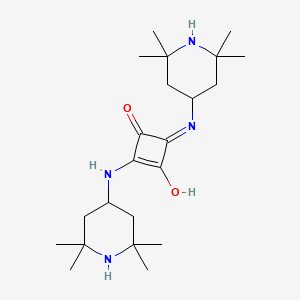
2-Chloro-3-methyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C14H9ClOS and a molecular weight of 260.739. It is a derivative of thioxanthone, a sulfur-containing heterocyclic compound. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-3-methyl-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride. This synthesis is a special case of the Friedel-Crafts acylation . Another method involves the reaction of 2-chloro-4-methylthioxanthen-9-one with dibutyltin chloride hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methyl-9H-thioxanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthenes.
Substitution: It can undergo substitution reactions, particularly halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Dibutyltin chloride hydride is often used as a reducing agent.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various halogenated and alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methyl-9H-thioxanthen-9-one involves its ability to mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET) . These mechanisms enable it to act as a photocatalyst and photoinitiator in various chemical reactions. The compound’s high triplet energy and relatively long triplet lifetime make it particularly effective in these roles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthone: The parent compound of 2-Chloro-3-methyl-9H-thioxanthen-9-one, known for its photophysical properties.
2-Chloro-9H-thioxanthen-9-one: A closely related compound with similar applications.
2-Propoxythioxanthen-9-one: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Its ability to participate in various photochemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
83817-57-6 |
|---|---|
Molekularformel |
C14H9ClOS |
Molekulargewicht |
260.7 g/mol |
IUPAC-Name |
2-chloro-3-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3 |
InChI-Schlüssel |
DEBJMHLLCFSQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


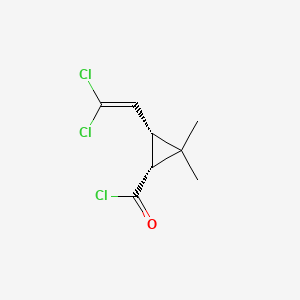
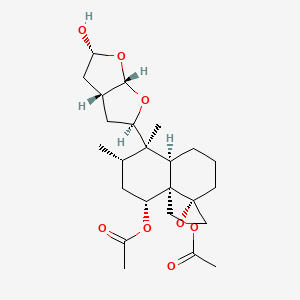
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
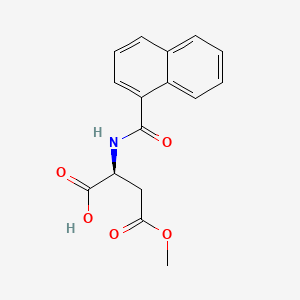
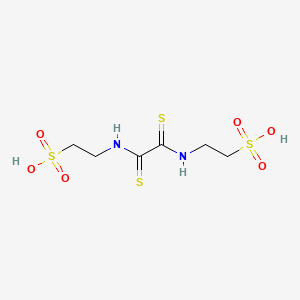
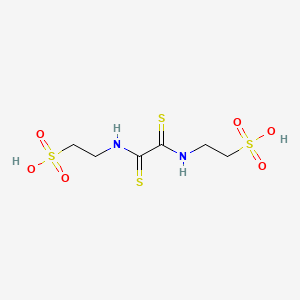
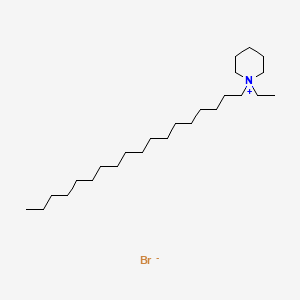
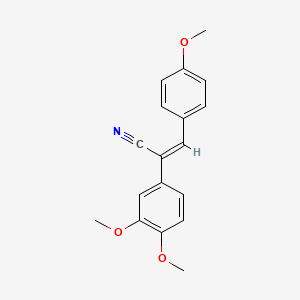

![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
